N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide
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Description
N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C24H22N4O3S and its molecular weight is 446.53. The purity is usually 95%.
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Biological Activity
N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide is a synthetic compound known for its complex structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of C21H22N4O2S and a molecular weight of 426.55 g/mol. Its structure includes a thieno[3,4-c]pyrazole core and a benzofuran moiety, which are linked through a phenethylamine derivative. This structural complexity suggests diverse interactions with biological targets.
1. Antioxidant Activity
Research indicates that thieno[3,4-c]pyrazole derivatives exhibit significant antioxidant properties. A study demonstrated that these compounds could mitigate oxidative stress in erythrocytes exposed to toxic agents like 4-nonylphenol. The alterations in erythrocyte morphology were significantly reduced when treated with thieno[3,4-c]pyrazole compounds compared to controls, suggesting their potential as protective agents against oxidative damage in aquatic organisms such as Clarias gariepinus (African catfish) .
Treatment Group | Altered Erythrocytes (%) |
---|---|
Control | 1 ± 0.3 |
4-Nonylphenol | 40.3 ± 4.87 |
Thieno[3,4-c]pyrazole Compound (7a) | 12 ± 1.03 |
Thieno[3,4-c]pyrazole Compound (7b) | 0.6 ± 0.16 |
Thieno[3,4-c]pyrazole Compound (7e) | 28.3 ± 2.04 |
Thieno[3,4-c]pyrazole Compound (7f) | 3.7 ± 0.37 |
2. Anticancer Activity
The compound's potential as an anticancer agent has been explored in various studies. The thieno[3,4-c]pyrazole scaffold has shown efficacy against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, derivatives with modifications at the benzofuran ring exhibited enhanced antiproliferative effects compared to standard chemotherapeutics like Combretastatin-A4 .
In vitro studies revealed that certain derivatives could inhibit tubulin polymerization, a critical process for cancer cell division, demonstrating comparable efficacy to established anticancer agents .
3. Anti-inflammatory Properties
Thieno[3,4-c]pyrazole compounds have also been reported to possess anti-inflammatory effects. These compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and reducing the activation of NF-kB pathways in cellular models . Such activities suggest their potential utility in treating inflammatory diseases.
The biological activities of this compound can be attributed to several mechanisms:
- Antioxidant Defense : By scavenging free radicals and enhancing endogenous antioxidant enzymes.
- Cell Cycle Arrest : Inducing G2/M phase arrest in cancer cells leading to apoptosis.
- Tubulin Binding : Disrupting microtubule dynamics essential for mitosis.
Case Studies
Several studies have highlighted the biological activity of similar thieno[3,4-c]pyrazole derivatives:
- Study on Erythrocyte Protection : A study focusing on the protective effects against oxidative stress in Nile fish demonstrated that thieno[3,4-c]pyrazole derivatives significantly reduced erythrocyte malformations caused by environmental toxins .
- Cancer Cell Line Evaluation : Research involving various human cancer cell lines showed that specific modifications on the benzofuran ring greatly enhanced the anticancer potency of thieno[3,4-c]pyrazole derivatives compared to unmodified compounds .
Properties
IUPAC Name |
N-[2-[2-oxo-2-(2-phenylethylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3S/c29-22(25-11-10-16-6-2-1-3-7-16)13-28-23(18-14-32-15-19(18)27-28)26-24(30)21-12-17-8-4-5-9-20(17)31-21/h1-9,12H,10-11,13-15H2,(H,25,29)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXZJJMTFJHLSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)CC(=O)NCCC3=CC=CC=C3)NC(=O)C4=CC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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